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molecular formula C7H2BrCl2F3 B046991 4-Bromo-3,5-dichlorobenzotrifluoride CAS No. 118754-53-3

4-Bromo-3,5-dichlorobenzotrifluoride

Cat. No. B046991
M. Wt: 293.89 g/mol
InChI Key: IQHSSYROJYPFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080541B2

Procedure details

A solution of 4-bromo-3,5-dichlorobenzotrifluoride (1 g, 3.4 mmol) in 1.2 mL tetrahydrofurane was slowly added to isopropylmagnesium bromide (15% in THF, 3.3 g, 3.4 mmol) at max. −10° C. After complete addition the reaction mixture was stirred for 30 min at −10° C. Dimethylformamide (0.275 g, 3.7 mmol) was added and the mixture was slowly warmed up. The mixture was quenched with saturated ammonium chloride solution and extracted three times with ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was used without any further purification, brown oil (741 mg, 89%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[Cl:13].C([Mg]Br)(C)C.CN(C)[CH:21]=[O:22]>O1CCCC1>[Cl:13][C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:7]([Cl:8])[C:2]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
1.2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.275 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
−10° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly warmed up
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was used without any further purification, brown oil (741 mg, 89%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=O)C(=CC(=C1)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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